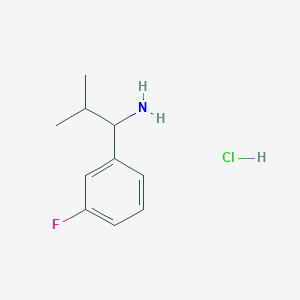
1-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Neuroprotective Agent and NMDA Receptor Antagonist
The compound 1-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride has been explored as a neuroprotective agent. It's notably a potent, stereoselective antagonist of the NMDA receptor. This receptor's selective binding to the levo isomer of the compound suggests its potential in treating conditions like ischemic stroke (Moe et al., 1999).
Antidepressant Activity
Research has indicated that derivatives of 1-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride, such as 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, exhibit antidepressant activities. These findings come from studies using animal models like mice in forced swimming tests, highlighting the potential of these compounds in developing new antidepressants (Yuan, 2012).
Antibacterial Activity
The synthesis of derivatives of this compound and their potential as antibacterial agents has also been a subject of study. For instance, certain derivatives have been found to exhibit significant antibacterial activity, suggesting their potential use in combating bacterial infections (Arutyunyan et al., 2017).
Other Applications
Additional research has explored various other applications of this compound and its derivatives. These include the development of tricyclic compounds with anti-influenza virus activity and studies on the pharmacokinetics of novel inhibitors in the treatment of cancer, showcasing the diverse potential of this chemical in various therapeutic areas (Oka et al., 2001); (Teffera et al., 2013).
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-7(2)10(12)8-4-3-5-9(11)6-8;/h3-7,10H,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDNWOMIQSPQAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC(=CC=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




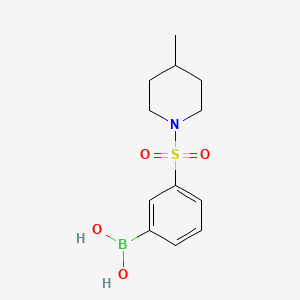

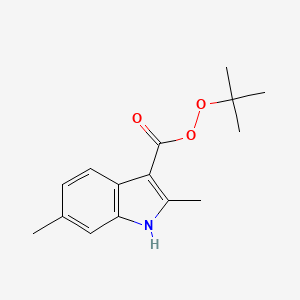
![C-[2-(3-Methoxy-phenyl)-thiazol-4-yl]-methylamine hydrochloride](/img/structure/B1457896.png)
![2-[2-(2-Chlorophenyl)phenyl]propan-2-OL](/img/structure/B1457897.png)
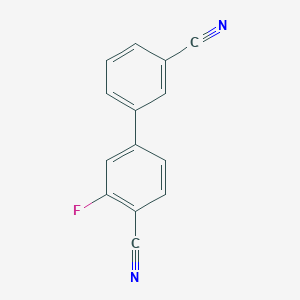
![Potassium [4-(Pyrrolidine-1-carbonyl)phenyl]trifluoroborate](/img/structure/B1457903.png)
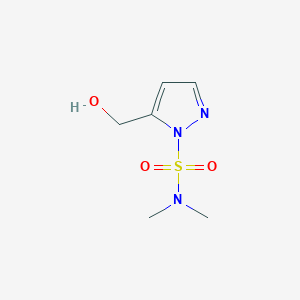
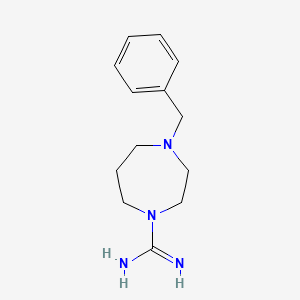
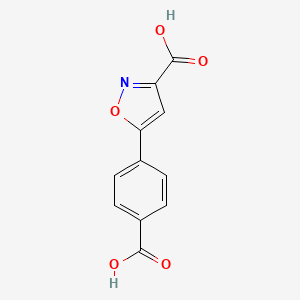
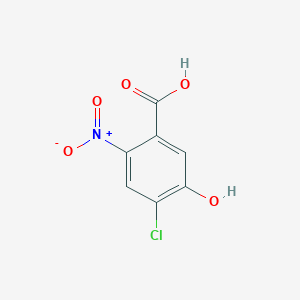
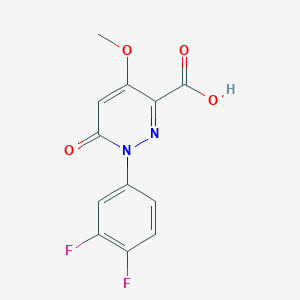
![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1457912.png)